molecular formula C15H17N3O4S B2498039 6-methyl-4-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1788680-19-2

6-methyl-4-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Cat. No.: B2498039
CAS No.: 1788680-19-2
M. Wt: 335.38
InChI Key: CUASATWIMFGCAU-UHFFFAOYSA-N
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Description

6-methyl-4-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one (CAS 1788680-19-2) is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure, with the formula C 15 H 17 N 3 O 4 S and a molecular weight of 335.4 g/mol, incorporates several privileged pharmacophores, including a 1,2,3-thiadiazole and an azetidine ring . The 1,2,3-thiadiazole scaffold is a well-known heterocycle with a broad spectrum of reported biological activities . These five-membered rings are frequently employed as bio-isosteric replacements in drug design due to their favorable chemical and thermal stability, which can enhance the metabolic stability of potential drug candidates . Researchers are particularly interested in thiadiazole derivatives for developing novel therapeutic agents with anticancer and anti-tubercular activities . Similarly, the azetidin-2-one (beta-lactam) ring is a key structural motif explored for its antimicrobial and immunostimulating potential . The integration of these fragments into a single molecule makes this compound a valuable scaffold for investigating new structure-activity relationships in hit-to-lead optimization campaigns. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can access this compound in various quantities to support their investigative programs in chemical biology and pharmaceutical sciences .

Properties

IUPAC Name

6-methyl-4-[1-(4-propylthiadiazole-5-carbonyl)azetidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-3-4-12-14(23-17-16-12)15(20)18-7-11(8-18)22-10-5-9(2)21-13(19)6-10/h5-6,11H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUASATWIMFGCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-methyl-4-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₈H₂₄N₄O₃S
  • Molecular Weight : 368.47 g/mol

The structure features a pyranone ring, which is known for its diverse biological activities, and a thiadiazole moiety that enhances its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown potent activity against various bacterial strains.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Thiadiazole Derivative AStaphylococcus aureus0.012 μg/mL
Thiadiazole Derivative BEscherichia coli0.008 μg/mL

These results suggest that the compound may inhibit bacterial topoisomerases without affecting human topoisomerases, which is crucial for selective antimicrobial action .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its efficacy against several cancer cell lines:

Cancer Cell LineIC₅₀ Value (μM)
HCT-116 (Colon Carcinoma)6.2
T47D (Breast Cancer)27.3

These findings indicate that the compound may induce cytotoxicity in cancer cells through mechanisms such as apoptosis and cell cycle arrest .

The proposed mechanism of action involves the inhibition of specific enzymes involved in DNA replication and repair. The thiadiazole component may interact with the active sites of target enzymes, disrupting their function and leading to cell death in pathogens and cancer cells alike.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of various thiadiazole derivatives, including our compound of interest. The study concluded that these compounds exhibited superior activity compared to traditional antibiotics like ampicillin and streptomycin, particularly against resistant strains of bacteria .

Case Study 2: Anticancer Properties

In another investigation focusing on the anticancer effects, researchers synthesized several derivatives of the compound and tested them against a panel of human cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity, suggesting that further optimization could yield even more potent anticancer agents .

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